3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, an ethoxy group, an ethyl group, and a sulfamoylphenyl group
Preparation Methods
The synthesis of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring. The ethoxy and ethyl groups are introduced through specific alkylation reactions, while the sulfamoylphenyl group is added via sulfonation and subsequent coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethyl or ethoxy groups, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the phenyl group. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including enzyme inhibition or interaction with cellular receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but research often focuses on understanding these interactions at a molecular level to optimize the compound’s efficacy and safety.
Comparison with Similar Compounds
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Differing in the position of the carboxamide group, which can affect its reactivity and biological activity.
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide: Another positional isomer with potentially different chemical and biological properties.
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate: The ester form of the compound, which may have different solubility and reactivity characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-3-18-9-12(14(17-18)22-4-2)13(19)16-10-5-7-11(8-6-10)23(15,20)21/h5-9H,3-4H2,1-2H3,(H,16,19)(H2,15,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYHMMHUMWVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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